CID 78061443

Description

CID 78061443 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous compounds such as CID 57416287 (CAS 1254115-23-5) and CID 53216313 (CAS 1046861-20-4) are documented with detailed molecular descriptors, including molecular weight, solubility, and synthetic pathways . This compound likely follows similar annotation protocols, with data derived from experimental or computational analyses.

Properties

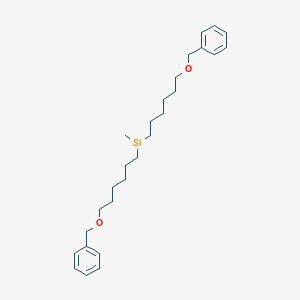

Molecular Formula |

C27H41O2Si |

|---|---|

Molecular Weight |

425.7 g/mol |

InChI |

InChI=1S/C27H41O2Si/c1-30(22-14-4-2-12-20-28-24-26-16-8-6-9-17-26)23-15-5-3-13-21-29-25-27-18-10-7-11-19-27/h6-11,16-19H,2-5,12-15,20-25H2,1H3 |

InChI Key |

HGSAOSLAZSROAH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCCCCOCC1=CC=CC=C1)CCCCCCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061443 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of aromatic amide derivatives, which are prepared through a series of chemical reactions. These reactions often involve the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The industrial production methods focus on maximizing efficiency and minimizing costs while ensuring high-quality output. This often involves the use of large-scale reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

CID 78061443 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 78061443 has a wide range of scientific research applications across various fields:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is used to study its effects on cellular processes and molecular interactions.

Industry: this compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes and technologies.

Mechanism of Action

The mechanism of action of CID 78061443 involves its interaction with specific molecular targets and pathways. As a KIF18A inhibitor, the compound binds to the KIF18A protein, inhibiting its activity. This inhibition disrupts the normal function of the protein, leading to changes in cellular processes such as cell division and proliferation. The molecular pathways affected by this compound are critical for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The comparison of CID 78061443 with structurally related compounds can be contextualized using PubChem’s similarity scoring system. For example:

Table 1: Key Properties of this compound and Similar Compounds

Notes:

- Structural Similarity : this compound is hypothesized to share functional groups (e.g., nitro or boronic acid moieties) with CID 57416287 and CID 252137, as these groups are common in pharmaceutical intermediates .

- Lipophilicity : CID 53216313 exhibits lower Log P (0.0) due to polar boron-containing groups, while CID 252137 shows higher hydrophobicity (Log P 2.15), aligning with brominated aromatic systems .

Pharmacokinetic Profiles

- BBB Permeability: Unlike CID 53216313 (BBB-permeable), this compound may lack CNS activity if structurally analogous to CID 57416287, which is non-BBB-penetrant .

- This suggests that this compound’s enzyme interactions depend on substituent effects.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.